1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-
Overview
Description
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- is a deuterated derivative of 1,3-butadiene, a simple conjugated diene with the molecular formula C4H2D4. This compound is characterized by the replacement of hydrogen atoms at positions 1 and 4 with deuterium, a stable isotope of hydrogen. The (E)-configuration indicates that the substituents on the double bonds are on opposite sides, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-butadiene, 1,1,4,4-tetradeutero-, (E)- typically involves the deuteration of 1,3-butadiene. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions .
Industrial Production Methods
Industrial production of deuterated compounds like 1,3-butadiene, 1,1,4,4-tetradeutero-, (E)- is often achieved through large-scale catalytic exchange processes. These processes utilize deuterium gas and specialized catalysts to replace hydrogen atoms with deuterium in the parent compound. The production is optimized for high yield and purity, making the compound suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form polybutadiene, a synthetic rubber.
Hydrohalogenation: Reaction with hydrogen halides to form halogenated derivatives.
Oxidation: Oxidative reactions to form epoxides and other oxygenated products.
Common Reagents and Conditions
Polymerization: Catalysts such as Nd(Oi-Pr)3/Mg(n-Bu)2 are used for trans-1,4-selective polymerization.
Hydrohalogenation: Hydrogen halides like HCl or HBr are used under controlled conditions.
Oxidation: Oxidizing agents such as peroxides or molecular oxygen in the presence of catalysts.
Major Products Formed
Polymerization: Polybutadiene with high trans-1,4 content.
Hydrohalogenation: Halogenated butadiene derivatives.
Oxidation: Epoxides and other oxygenated compounds.
Scientific Research Applications
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and kinetics due to its unique isotopic labeling.
Biology: Investigating metabolic pathways and enzyme interactions.
Medicine: Developing deuterated drugs with improved pharmacokinetic properties.
Industry: Producing specialized polymers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1,3-butadiene, 1,1,4,4-tetradeutero-, (E)- involves its interaction with molecular targets through its conjugated diene system. The presence of deuterium atoms can influence reaction kinetics and stability, making it a valuable tool in mechanistic studies. The compound’s effects are mediated through its ability to undergo various chemical transformations, impacting molecular pathways and targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: The non-deuterated parent compound.
1,3-Butadiene, 1,1,4,4-tetrafluoro-: A fluorinated derivative with different chemical properties.
1,3-Butadiene, 1,1,4,4-tetramethyl-: A methylated derivative with altered reactivity.
Uniqueness
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- is unique due to its isotopic labeling with deuterium, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for detailed mechanistic studies through isotopic effects, distinguishing it from other similar compounds .
Biological Activity
1,3-Butadiene (BD) is a colorless gas that is primarily used in the production of synthetic rubber and plastics. The compound 1,3-butadiene, 1,1,4,4-tetradeutero-, (E)- is a deuterated analogue of BD. This article explores the biological activity of this compound, focusing on its carcinogenic potential, metabolic pathways, and effects on human health based on diverse research findings.
Carcinogenicity
1,3-Butadiene is classified as a known human carcinogen. Epidemiological studies have established a strong association between occupational exposure to BD and increased risks of various cancers, particularly leukemia and lymphatic cancers. Notable findings include:
- Increased Cancer Risk : A cohort study of workers in the styrene-butadiene rubber industry revealed elevated risks for lymphosarcoma and reticulosarcoma .
- Leukemia Incidence : Long-term exposure to BD was linked to excess deaths from leukemia among workers in high-exposure plants .
Table 1: Summary of Epidemiological Findings
Study Type | Findings | Reference |
---|---|---|
Cohort Study | Increased risk of lymphosarcoma | |
Case-Control Study | Strong association with leukemia | |
Follow-Up Study | Dose-response relationship for leukemia |
Metabolism and Mechanisms
The biological activity of 1,3-butadiene is largely attributed to its metabolic conversion into reactive epoxides that interact with cellular macromolecules. The primary metabolites include:
- 1,2-Epoxy-3-butene (EB)
- 1,2:3,4-Diepoxybutane (DEB)
- 3,4-Epoxy-1,2-butanediol (EB-diol)
These metabolites exhibit varying degrees of mutagenicity; DEB is particularly noted for its high mutagenic potency . The mechanisms by which BD induces carcinogenesis involve:
- DNA Adduct Formation : BD metabolites form adducts with DNA, leading to mutations in proto-oncogenes and tumor suppressor genes .
- Species-Specific Differences : Mice metabolize BD more efficiently than rats, resulting in higher levels of epoxide formation and associated carcinogenic effects .
Table 2: Metabolite Potency Comparison
Metabolite | Relative Mutagenic Potency |
---|---|
1,2-Epoxybutene (EB) | 1 |
1,2:3,4-Diepoxybutane (DEB) | 100 |
3,4-Epoxy-1,2-butanediol | 0.2 |
Case Studies
Several case studies have illustrated the biological effects of BD exposure:
- Occupational Exposure : Workers exposed to BD showed significant increases in biomarkers indicative of genetic damage. Hemoglobin adducts were used to assess exposure levels and correlated with mutation frequencies at the hprt locus .
- Animal Studies : Inhalation studies in rodents demonstrated tumor formation across multiple organ systems. The types of tumors observed included hemangiosarcomas and lung tumors in mice .
Health Effects
The health implications of BD exposure extend beyond cancer risk. Research indicates that BD can also induce:
Properties
IUPAC Name |
1,1,4,4-tetraprotiobuta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1H2,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZBPTYRLMSJV-ASABIGESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[1H]C(=CC=C([1H])[1H])[1H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
54.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10545-58-1 | |
Record name | 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010545581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.